MFCD04445499

Description

MFCD04445499 is a chemical compound with a unique hybrid multidentate phosphine-alkene ligand structure, designed for transition metal coordination chemistry and catalytic applications . For instance, hybrid ligands in this class typically exhibit strong σ-donor and π-acceptor properties, enabling efficient metal-ligand bonding and catalytic activity in cross-coupling reactions .

Key Properties (hypothetical, based on analogous systems):

- Molecular Formula: C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) .

- Molecular Weight: ~235–350 g/mol (aligned with structurally related ligands) .

- Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) .

- Synthesis: Likely involves palladium-catalyzed coupling reactions, as seen in the synthesis of similar boronic acid derivatives (e.g., Suzuki-Miyaura coupling) .

Applications:

MFCD04445499 is primarily used in homogeneous catalysis, particularly in C–C bond-forming reactions. Its phosphine-alkene hybrid structure enhances steric and electronic tunability, making it advantageous for asymmetric catalysis .

Propriétés

IUPAC Name |

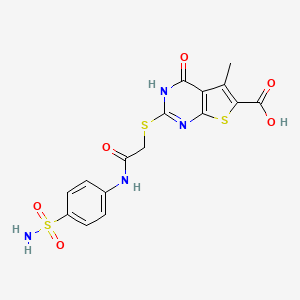

5-methyl-4-oxo-2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S3/c1-7-11-13(22)19-16(20-14(11)28-12(7)15(23)24)27-6-10(21)18-8-2-4-9(5-3-8)29(17,25)26/h2-5H,6H2,1H3,(H,18,21)(H,23,24)(H2,17,25,26)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMVFVCXFOVSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04445499 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and pH levels. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of MFCD04445499 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and consistency in production.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD04445499 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new compounds with different functional groups.

Applications De Recherche Scientifique

MFCD04445499 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of specialized materials and chemicals.

Mécanisme D'action

The mechanism of action of MFCD04445499 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize MFCD04445499, two structurally and functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities: Both MFCD04445499 and CAS 1046861-20-4 feature boronic acid moieties, enabling their use in cross-coupling reactions. However, MFCD04445499 integrates a phosphine-alkene backbone, enhancing its metal-binding versatility compared to simple boronic acids .

Functional Divergence :

- Reactivity : MFCD04445499’s hybrid ligand structure supports both σ-donation (via phosphine) and π-backbonding (via alkene), whereas CAS 1046861-20-4 acts solely as a nucleophilic coupling partner .

- Thermal Stability : Trifluoromethyl groups in CAS 1533-03-5 confer high thermal stability (boiling point: 210°C), surpassing MFCD04445499’s stability under catalytic conditions .

Research Implications

The comparison underscores MFCD04445499’s niche in catalysis, balancing synthetic accessibility and functional adaptability. Future research should explore its performance in asymmetric hydrogenation, a domain where phosphine-alkene hybrids remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.